1,4,6-Tribromo-dibenzofuran chemical structure and properties
1,4,6-Tribromo-dibenzofuran chemical structure and properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available information on the chemical structure and properties of 1,4,6-Tribromo-dibenzofuran. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for this particular isomer is scarce. This document consolidates the known information and provides a general overview based on the broader class of polybrominated dibenzofurans (PBDFs).
Chemical Structure and Identification
1,4,6-Tribromo-dibenzofuran is a halogenated aromatic hydrocarbon. The dibenzofuran core is a tricyclic structure composed of two benzene rings fused to a central furan ring. In this specific isomer, bromine atoms are substituted at the 1, 4, and 6 positions of the dibenzofuran skeleton.
Molecular Formula: C₁₂H₅Br₃O
Molecular Weight: 404.88 g/mol
Chemical Structure:
Caption: Chemical structure and identifiers for 1,4,6-Tribromo-dibenzofuran.
Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₅Br₃O | PubChem |
| Molecular Weight | 404.88 g/mol | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| LogP (estimated) | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1,4,6-Tribromo-dibenzofuran are not described in the accessible scientific literature. General synthetic routes to polybrominated dibenzofurans often involve the bromination of dibenzofuran or the cyclization of brominated precursors. However, without specific literature, a detailed protocol cannot be provided.
Spectral Data
No specific nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for 1,4,6-Tribromo-dibenzofuran has been found.
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NMR Spectroscopy: For related brominated aromatic compounds, the ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms, typically causing downfield shifts of nearby protons and carbons. The coupling patterns in the ¹H NMR spectrum would provide information on the substitution pattern of the aromatic rings.
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Mass Spectrometry: The mass spectrum of 1,4,6-Tribromo-dibenzofuran would be expected to show a characteristic isotopic pattern due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The molecular ion peak would be expected at m/z 404, accompanied by other peaks corresponding to the isotopic distribution.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for 1,4,6-Tribromo-dibenzofuran.
The broader class of polybrominated dibenzofurans (PBDFs) are known environmental contaminants and are structurally similar to polychlorinated dibenzodioxins and dibenzofurans. Some of these compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and other cellular processes. Activation of the AhR signaling pathway is a key mechanism for the toxic effects of many halogenated aromatic hydrocarbons.
Due to the lack of specific data for 1,4,6-Tribromo-dibenzofuran, no signaling pathway or experimental workflow diagrams can be generated at this time.
Conclusion
This technical guide summarizes the limited available information on 1,4,6-Tribromo-dibenzofuran. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its specific physicochemical properties, experimental protocols for its synthesis and characterization, and its biological activity. Further research is required to elucidate these aspects and to understand its potential effects on biological systems. Researchers interested in this compound are encouraged to perform de novo synthesis and characterization to establish a comprehensive data profile.
